molecular formula C16H25NO9 B12711355 D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- CAS No. 121497-13-0

D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)-

Cat. No.: B12711355
CAS No.: 121497-13-0
M. Wt: 375.37 g/mol
InChI Key: IUVQJMAYVVPMTC-OJICRYGUSA-N
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Description

D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring substituted with methoxycarbonyl groups and dimethyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Substitution Reactions: Introduction of methoxycarbonyl and dimethyl groups onto the pyridine ring.

    Chiral Resolution: Ensuring the (1R)- configuration through chiral catalysts or resolution techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways: Inhibition or activation of biochemical pathways, modulation of signal transduction.

Comparison with Similar Compounds

Similar Compounds

    D-Arabinitol: A sugar alcohol with similar structural features.

    Pyridine Derivatives: Compounds with a pyridine ring and various substituents.

    Methoxycarbonyl Substituted Compounds: Molecules with methoxycarbonyl groups attached to different rings.

Uniqueness

D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- stands out due to its specific substitution pattern and chiral configuration, which may confer unique chemical and biological properties.

Properties

CAS No.

121497-13-0

Molecular Formula

C16H25NO9

Molecular Weight

375.37 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[(1R,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C16H25NO9/c1-6-9(15(23)25-3)11(10(7(2)17-6)16(24)26-4)13(21)14(22)12(20)8(19)5-18/h8,11-14,17-22H,5H2,1-4H3/t8-,12-,13-,14+/m1/s1

InChI Key

IUVQJMAYVVPMTC-OJICRYGUSA-N

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C(C(C(C(CO)O)O)O)O)C(=O)OC

Origin of Product

United States

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